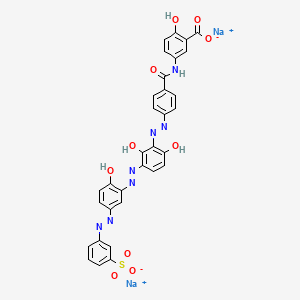![molecular formula C10H14Br2 B14467261 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 70389-76-3](/img/structure/B14467261.png)
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a dibromomethylidene group attached to a dimethyl-substituted bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction can be performed using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
For large-scale industrial production, the preparation method may involve mixing specific precursors such as cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with reagents like urea, followed by heating to achieve the desired reaction . This method is advantageous due to its simplicity, lower reaction temperature, and high yield, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The dibromomethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dinitrogen pentoxide for nitration reactions , and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions can lead to the formation of nitro-substituted derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism by which 3-(Dibromomethylidene)-2,2-dimethylbicyclo[221]heptane exerts its effects involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure, used in various chemical applications.
Uniqueness
3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and chemical processes.
Propiedades
Número CAS |
70389-76-3 |
|---|---|
Fórmula molecular |
C10H14Br2 |
Peso molecular |
294.03 g/mol |
Nombre IUPAC |
3-(dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14Br2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-7H,3-5H2,1-2H3 |
Clave InChI |
YIPYYLFUGGZHBU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
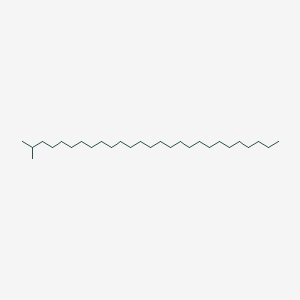

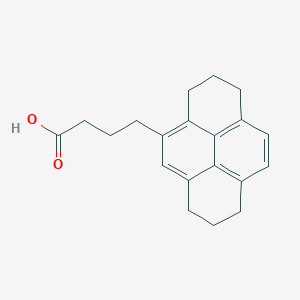

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
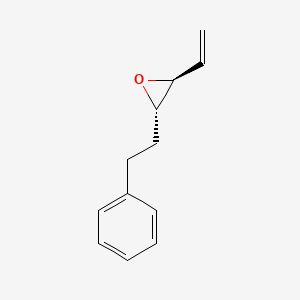
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
selanium bromide](/img/structure/B14467233.png)
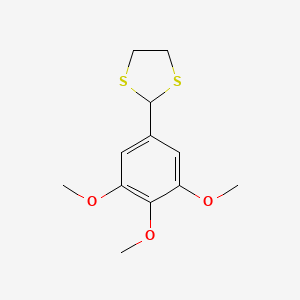
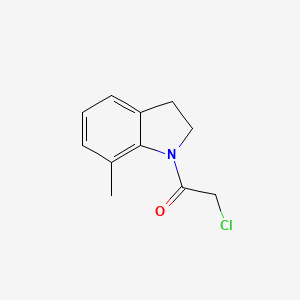
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
